JAK Isoform Binding Selectivity: Target Compound vs. Methylsulfanyl Analog
The Incyte patent family (US 8,691,807) demonstrates that N-benzyl substituents on the azetidine ring critically influence JAK isoform selectivity. While quantitative IC50 data for CAS 2640880-86-8 itself is not publicly disclosed, structural analogs bearing electron-donating para-substituents (e.g., 4-SCH3) on the benzyl group consistently exhibit JAK1-preferential inhibition with IC50 values in the low nanomolar range (typically <50 nM) in biochemical assays, whereas analogs with ortho electron-withdrawing groups (such as the 2-Cl in the target compound) tend to shift selectivity toward JAK2 or achieve pan-JAK inhibition profiles [1]. This class-level SAR indicates that CAS 2640880-86-8, with its unique 2-chloro-3-methoxy substitution pattern, likely occupies a distinct selectivity niche relative to analogs with para-substituted or unsubstituted benzyl groups.
| Evidence Dimension | JAK isoform selectivity (biochemical IC50 profiling) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 4-[(1-{[4-(methylsulfanyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide (CAS 2640880-90-4): JAK1 IC50 <100 nM (class representative from patent examples) |
| Quantified Difference | Qualitative differentiation based on substituent electronic effects; exact delta cannot be calculated without target compound data |
| Conditions | In vitro biochemical JAK kinase inhibition assays as described in US 8,691,807 |
Why This Matters
In JAK inhibitor drug discovery, isoform selectivity determines therapeutic index and off-target liability—procuring the wrong analog can lead to misleading SAR conclusions.
- [1] Yao W, Burns DM, Zhuo J, Incyte Corp. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. US Patent 8,691,807 B2. Filed 2012-06-19, issued 2014-04-08. View Source
